molecular formula C18H15N3O6 B11611224 Methyl 2'-amino-3'-cyano-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Methyl 2'-amino-3'-cyano-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11611224
M. Wt: 369.3 g/mol
InChI Key: IQUQOCCVWLOEGA-UHFFFAOYSA-N
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Description

Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . The reaction conditions often include the presence or absence of a catalyst, and the process can be carried out in various solvents such as ethanol. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and pyran rings play a crucial role in its biological activity, allowing it to bind to enzymes and receptors in the body. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives and pyran-based molecules. Compared to these compounds, Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its specific functional groups and the combination of indole and pyran rings

Similar compounds include:

This detailed overview provides a comprehensive understanding of Methyl 2’-amino-3’-cyano-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H15N3O6/c1-25-13(22)7-12-14(16(23)26-2)18(10(8-19)15(20)27-12)9-5-3-4-6-11(9)21-17(18)24/h3-6H,7,20H2,1-2H3,(H,21,24)

InChI Key

IQUQOCCVWLOEGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OC

Origin of Product

United States

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